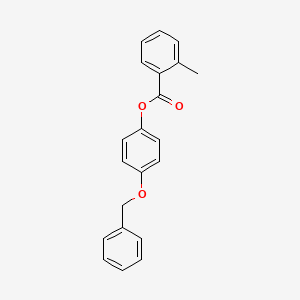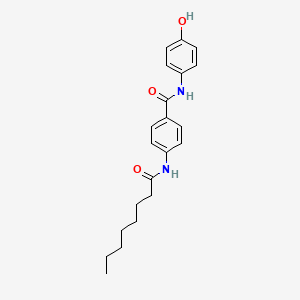![molecular formula C24H20BrClN2O2 B15018190 2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B15018190.png)
2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is a complex organic compound with a unique structure that includes bromine, chlorine, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization of the aromatic rings. Common synthetic routes may include:
Formation of Benzoxazole Ring: This can be achieved through the condensation of o-aminophenol with an appropriate aldehyde or ketone under acidic conditions.
Halogenation: Introduction of bromine and chlorine atoms can be done using halogenating agents such as bromine and chlorine gas or N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Aldol Condensation: The final step involves the condensation of the benzoxazole derivative with 3,4-dimethylbenzaldehyde under basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and halogen atoms allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The imine linkage and phenolic hydroxyl group also play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-chloro-6-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol
- 2-bromo-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]-4-methoxyphenol
Uniqueness
The uniqueness of 2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H20BrClN2O2 |
|---|---|
Molecular Weight |
483.8 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C24H20BrClN2O2/c1-12-5-6-16(9-13(12)2)24-28-19-10-17(7-8-20(19)30-24)27-11-18-14(3)22(26)15(4)21(25)23(18)29/h5-11,29H,1-4H3 |
InChI Key |
FWKRWLVDYWVBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chloro-2-methylphenyl)-1-{N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamide](/img/structure/B15018109.png)
![4-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B15018112.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B15018124.png)
![2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-iodophenol](/img/structure/B15018137.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B15018145.png)

![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-dimethylpropanamide](/img/structure/B15018166.png)
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B15018167.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15018173.png)


![N-({N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15018185.png)
![2-amino-6-[2-(dimethylamino)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15018189.png)
![N-cyclohexyl-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B15018196.png)
